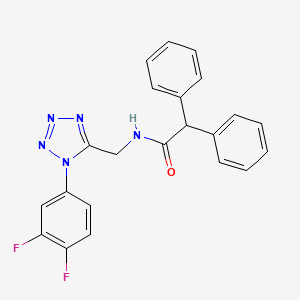

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

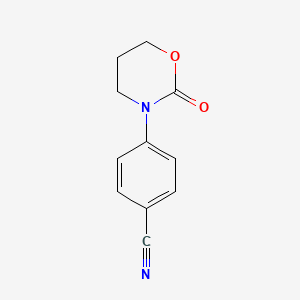

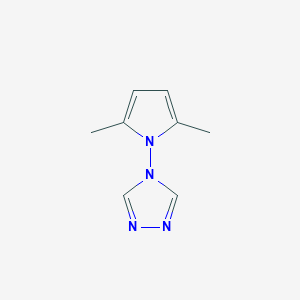

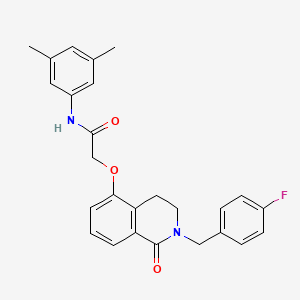

The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The molecule also contains a difluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with two fluorine atoms attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the difluorophenyl group, and the diphenylacetamide moiety. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tetrazole ring is known to participate in various chemical reactions, often acting as a bioisostere for the carboxylic acid functional group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Synthesis and Characterization

One study reports on the synthesis of modafinil derivatives, highlighting a novel approach to synthesizing chiral ligands and their immobilization on silica-based mesoporous materials for catalytic applications. This process involves multiple steps, starting from readily available substrates, leading to the development of heterogeneous chiral catalysts characterized by various techniques, including FT-IR, X-ray diffraction, and NMR spectroscopy. These catalysts show high yield in oxidation reactions of specific acetamide derivatives, demonstrating their potential in synthetic organic chemistry (Taghizadeh, 2017).

Pharmacological Applications

Another study explores the synthesis and evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. By modifying the acetamide structure, researchers synthesized compounds that showed significant cytotoxic activity against various cancer cell lines, indicating the promise of these derivatives in anticancer drug development (Ekrek et al., 2022).

Material Science Applications

Research on benzothiazolinone acetamide analogs delves into their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study covers photochemical and thermochemical modeling to evaluate these compounds' light harvesting efficiency and electron injection free energy, suggesting their utility in photovoltaic applications. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) reveal specific binding interactions, providing insights into their biological activity and potential medicinal applications (Mary et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5O/c23-18-12-11-17(13-19(18)24)29-20(26-27-28-29)14-25-22(30)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQZNAIKZKOPKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2580388.png)

![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE](/img/structure/B2580390.png)

![3-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2580391.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2580394.png)

![methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate](/img/structure/B2580396.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2580401.png)

![ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate](/img/structure/B2580407.png)

![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2580409.png)